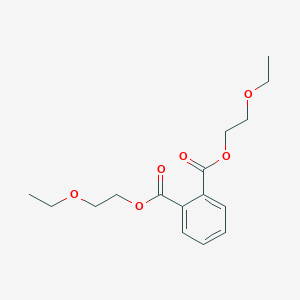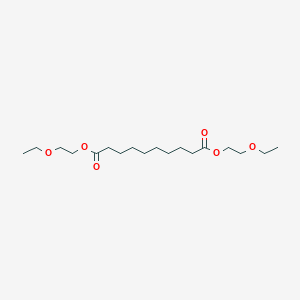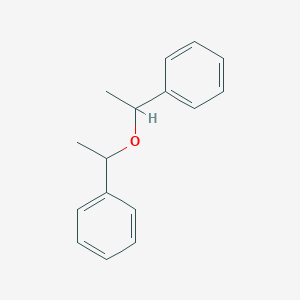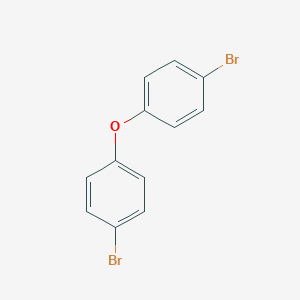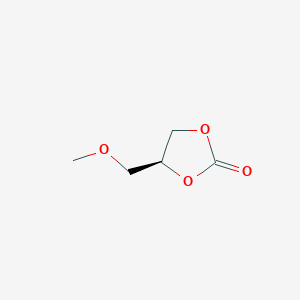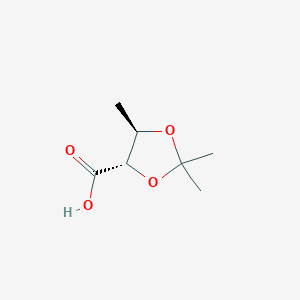
クエン酸一水和物
概要
説明
クエン酸一水和物は、レモン、ライム、オレンジ、グレープフルーツなどの柑橘類に多く含まれる、天然に存在する有機酸です . 無色で結晶性の化合物で、酸っぱい味が特徴です。その酸味のために、食品や飲料のフレーバー剤としてよく使用されます . 生化学では、クエン酸はすべての好気性生物の代謝において発生するクエン酸回路の中間体です .
2. 製法
合成経路と反応条件: クエン酸一水和物は、Aspergillus nigerなどの微生物による糖の醗酵によって合成できます . このプロセスには、以下の手順が含まれます。
醗酵: グルコースやスクロースなどの糖は、ミネラル塩を含む栄養培地中でAspergillus nigerによって醗酵されます。
沈殿: 生成されたクエン酸は、水酸化カルシウムを加えてクエン酸カルシウムとして沈殿されます。
酸性化: クエン酸カルシウムはその後、硫酸で処理され、クエン酸が放出されます。
工業的製造方法: クエン酸一水和物の工業的製造は、主にAspergillus nigerを用いた沈没醗酵によって行われます . このプロセスは、高収量のために最適化されており、pH、温度、栄養素濃度などのパラメータを制御します。
科学的研究の応用
Citric acid monohydrate has a wide range of applications in scientific research:
作用機序
クエン酸一水和物は、いくつかのメカニズムによってその効果を発揮します。
キレート化: 金属イオンに結合し、それらが望ましくない化学反応に関与するのを防ぎます.
緩衝作用: 酸や塩基を中和することで、溶液のpH安定性を維持します.
代謝経路: クエン酸回路では、中間体として作用し、炭水化物、脂肪、タンパク質を二酸化炭素と水に変換し、エネルギーを放出します.
類似の化合物:
クエン酸一水和物の独自性:
水含量: クエン酸分子1つにつき水分子1つを含み、結晶形となります.
汎用性: 食品・飲料から製薬、工業プロセスまで、幅広い用途で使用されています.
生物学的意義: 好気性生物における重要な代謝経路であるクエン酸回路に不可欠です.
クエン酸一水和物の独特の特性と幅広い用途は、科学と産業の様々な分野において不可欠な化合物となっています。
生化学分析
Biochemical Properties
This process involves various enzymes and coenzymes, including aconitase and isocitrate dehydrogenase .
Cellular Effects
In cellular processes, Citric Acid Monohydrate influences cell function by acting as a key metabolic intermediate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in energy production within the mitochondria, where it contributes to the generation of ATP .
Molecular Mechanism
At the molecular level, Citric Acid Monohydrate exerts its effects through specific binding interactions with enzymes in the citric acid cycle. It acts as a substrate for the enzyme citrate synthase, leading to the formation of citrate from oxaloacetate and acetyl CoA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citric Acid Monohydrate can change over time. It has been reported to have a molar enthalpy of solution in water
Metabolic Pathways
Citric Acid Monohydrate is involved in the citric acid cycle, a central metabolic pathway in all aerobic organisms. This cycle involves several enzymes and cofactors, and it plays a crucial role in the breakdown of carbohydrates, fats, and proteins .
Transport and Distribution
Citric Acid Monohydrate is transported and distributed within cells and tissues as part of normal metabolic processes. It is carried into the mitochondria, where it participates in the citric acid cycle .
Subcellular Localization
The subcellular localization of Citric Acid Monohydrate is primarily within the mitochondria, where it is involved in the citric acid cycle. It is directed to this organelle because of its role in energy production .
準備方法
Synthetic Routes and Reaction Conditions: Citric acid monohydrate can be synthesized through the fermentation of sugars by microorganisms such as Aspergillus niger . The process involves the following steps:
Fermentation: Sugars like glucose or sucrose are fermented by Aspergillus niger in a nutrient medium containing mineral salts.
Precipitation: The citric acid produced is precipitated by adding calcium hydroxide to form calcium citrate.
Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid.
Crystallization: The citric acid is crystallized from cold water to obtain citric acid monohydrate.
Industrial Production Methods: Industrial production of citric acid monohydrate primarily involves submerged fermentation using Aspergillus niger . The process is optimized for high yield and involves controlling parameters such as pH, temperature, and nutrient concentration.
化学反応の分析
反応の種類: クエン酸一水和物は、以下のような様々な化学反応を起こします。
酸化: クエン酸は、オキサロ酢酸とアセトンを生成するために酸化されることがあります.
還元: クエン酸の還元により、イソクエン酸が生成されます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム。
エステル化条件: 硫酸などの酸触媒、高温.
主要な生成物:
酸化生成物: オキサロ酢酸、アセトン。
還元生成物: イソクエン酸。
エステル化生成物: クエン酸トリエチル.
4. 科学研究への応用
クエン酸一水和物は、科学研究において幅広い用途があります。
類似化合物との比較
Anhydrous Citric Acid: Lacks water molecules, making it more stable and easier to handle.
Tartaric Acid: Another naturally occurring organic acid with similar chelating properties but different taste and solubility characteristics.
Malic Acid: Found in apples, it has similar acidity but different metabolic roles.
Uniqueness of Citric Acid Monohydrate:
Water Content: Contains one water molecule per citric acid molecule, resulting in a crystalline form.
Versatility: Used in a wide range of applications from food and beverages to pharmaceuticals and industrial processes.
Biological Importance: Integral to the citric acid cycle, a key metabolic pathway in aerobic organisms.
Citric acid monohydrate’s unique properties and wide range of applications make it an essential compound in various fields of science and industry.
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYEJJMZJALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074668 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |
| Record name | Citric acid monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 59.2 | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.5 g/cm³ | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
5949-29-1 | |
| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRIC ACID MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
135 °C | |
| Record name | CITRIC ACID, MONOHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of citric acid monohydrate?
A1: The molecular formula of citric acid monohydrate is C6H8O7·H2O, and its molecular weight is 210.14 g/mol.
Q2: What spectroscopic techniques are used to characterize citric acid monohydrate?
A2: Citric acid monohydrate can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and differential scanning calorimetry (DSC) []. IR spectroscopy can identify functional groups and confirm the presence of the monohydrate form, while DSC can analyze thermal transitions and determine the glass transition temperature [].
Q3: How does the presence of citric acid monohydrate affect the stability of liquid formulations, specifically in the context of edaravone injections?
A3: Citric acid monohydrate, along with sodium hydrogen sulfite, can act as an antioxidant in edaravone injections []. This combination has been shown to improve product stability compared to using L-cysteine hydrochloride and sodium hydrogen sulfite [].
Q4: Can citric acid monohydrate be used in solid dosage forms? What are the considerations?
A4: Yes, citric acid monohydrate can be incorporated into solid dosage forms like tablets. When formulating methyldopa tablets, citric acid monohydrate was found to be critical in achieving optimal tablet quality. Its concentration, alongside factors like mixing speed and duration, significantly influenced the tablet properties [].
Q5: Does citric acid monohydrate influence the stability of lyophilized products?
A5: Research suggests that increasing concentrations of citric acid monohydrate can negatively impact the stability of lyophilized products containing kahalalide F []. This effect was observed in conjunction with polysorbate 80, suggesting potential interactions between these excipients [].
Q6: How is citric acid monohydrate used to prevent crystallization in syrup formulations?
A6: Citric acid monohydrate prevents sucrose crystallization in syrups by partially converting sucrose into invert sugars during the manufacturing process [, ]. This is particularly relevant for products like Diphenhydramine Hydrochloride syrup, where crystallization on the bottle neck and cap can be problematic [, ]. A content of invert sugars exceeding 75% w/w, achieved through citric acid monohydrate treatment, effectively prevented crystal growth [, ].
Q7: Can citric acid monohydrate be used as a catalyst? In what kind of reactions?
A7: Yes, citric acid monohydrate has demonstrated catalytic activity in various reactions. For instance, it can act as a catalyst in the synthesis of tri-n-butyl citrate (TBC) through esterification of citric acid with n-butanol []. Additionally, it can be used in the preparation of nano-TiO2 via the sol-gel method, influencing the crystalline microstructure and photocatalytic properties of the resulting material [].
Q8: Are there applications of citric acid monohydrate in material science?
A8: Citric acid monohydrate plays a crucial role in material synthesis and modification. It's employed in creating porous structures like the hydrophilic porous polydimethylsiloxane sponge. By adjusting the concentration of CAM as a template, researchers can control the porosity of the sponge []. This has implications for applications requiring specific material properties, like mimicking soil for plant cultivation [].
Q9: Does citric acid monohydrate have antimicrobial properties?
A9: Citric acid monohydrate exhibits some antimicrobial activity, particularly against gram-negative bacteria like Salmonella species []. Its efficacy is enhanced when used in combination with a chelating agent like EDTA, suggesting a synergistic effect []. This finding has implications for developing novel antimicrobial strategies.
Q10: How does citric acid monohydrate affect the taste preferences of geese, and what are the implications for weed control?
A10: Geese show an aversion to citric acid monohydrate solutions exceeding a certain concentration (0.32%) []. Interestingly, they are more sensitive to bitter solutions compared to sweet, salty, sour, and umami tastes []. This selective taste response suggests potential for utilizing geese as biological control agents for weeds with bitter-tasting compounds.
Q11: What is the role of citric acid monohydrate in the context of Mycobacterium ulcerans disease (Buruli ulcer) treatment?
A11: Citric acid monohydrate, in a 9% w/w cream formulation combined with sodium nitrite, was found effective in treating Buruli ulcer []. The cream combination, releasing nitrogen oxides, significantly accelerated ulcer healing compared to a placebo []. This research highlights a promising topical treatment option for this debilitating disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
